3-Pentyloxirane-2-carbaldehyde
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Overview
Description
2,3-Epoxyoctanal is an organic compound with the molecular formula C8H14O2. It is a member of the epoxyalkanal family, characterized by the presence of an epoxide ring and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Epoxyoctanal can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate using baker’s yeast, which yields ethyl 3-chloro-2-hydroxyoctanoate. This intermediate is then converted to 2,3-Epoxyoctanal through a series of steps, including dehydrochlorination and oxidation .
Industrial Production Methods
In industrial settings, the production of 2,3-Epoxyoctanal often involves the use of chlorohydrin intermediates. For example, the chlorohydrin of 2-butene can be converted to 2,3-epoxybutane, which can then be further processed to obtain 2,3-Epoxyoctanal .
Chemical Reactions Analysis
Types of Reactions
2,3-Epoxyoctanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols and ethers.
Scientific Research Applications
2,3-Epoxyoctanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of epoxy resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Epoxyoctanal involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxybutane: Similar in structure but with a shorter carbon chain.
3,7-Dimethyl-2,3-epoxyoctanal: Contains additional methyl groups, leading to different reactivity and applications.
Uniqueness
2,3-Epoxyoctanal is unique due to its specific combination of an epoxide ring and an aldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial processes .
Properties
CAS No. |
42134-50-9 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-pentyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3 |
InChI Key |
YWFUECKBUFORTA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)C=O |
Canonical SMILES |
CCCCCC1C(O1)C=O |
density |
0.936-0.946 (20°) |
physical_description |
Colourless to pale yellow liquid; fatty aroma with citrus notes |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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